![molecular formula C11H17N3O3 B5294069 5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that belongs to the pyrimidinetrione family. It has been studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. It is believed to act on the GABAergic system by increasing the activity of GABA receptors, resulting in an increase in inhibitory neurotransmission. This, in turn, leads to the observed anticonvulsant, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been shown to have sedative and hypnotic effects, which may make it useful as an anesthetic agent. It has also been studied for its potential use as a radioprotective agent due to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to reduce the frequency and severity of seizures in animal models of epilepsy. This makes it a useful tool for studying the underlying mechanisms of epilepsy and developing new treatments for the disease. However, one limitation of using this compound is its sedative and hypnotic effects, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of 5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new treatments for epilepsy based on the compound's ability to reduce seizures. Additionally, the compound's potential use as a radioprotective agent and as a treatment for neurodegenerative diseases warrants further investigation. Finally, the compound's sedative and hypnotic effects may make it useful as an anesthetic agent, and further research in this area may lead to the development of new anesthetic drugs.
Synthesis Methods
The synthesis method for 5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of sec-butylamine with 1,3-dimethylbarbituric acid in the presence of a catalyst. This reaction results in the formation of the desired compound. The yield and purity of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, sedative, and hypnotic effects in animal models. Additionally, it has been studied for its potential use as a radioprotective agent and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-7(2)12-6-8-9(15)13(3)11(17)14(4)10(8)16/h6-7,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGOGLJNWOJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)N(C1=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl-5-(1-methylpropylaminomethylene)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.